molecular formula C6H3Cl2N3 B13658120 3,7-Dichloroimidazo[1,2-b]pyridazine

3,7-Dichloroimidazo[1,2-b]pyridazine

Katalognummer: B13658120
Molekulargewicht: 188.01 g/mol
InChI-Schlüssel: XADFPMCROJOZQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7-Dichloroimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C6H3Cl2N3 It is characterized by the presence of both imidazole and pyridazine rings, which are fused together

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dichloroimidazo[1,2-b]pyridazine typically involves the reaction of 3-amino-6-chloropyridazine with chloroacetaldehyde and N-chlorosuccinimide. The reaction is carried out in an aqueous solution under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through various techniques such as recrystallization and chromatography to obtain the final compound .

Analyse Chemischer Reaktionen

Types of Reactions

3,7-Dichloroimidazo[1,2-b]pyridazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can have different functional groups attached to the core structure .

Wissenschaftliche Forschungsanwendungen

3,7-Dichloroimidazo[1,2-b]pyridazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of 3,7-Dichloroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,7-Dichloroimidazo[1,2-b]pyridazine is unique due to the presence of both chlorine atoms and the fused imidazole-pyridazine ring system. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C6H3Cl2N3

Molekulargewicht

188.01 g/mol

IUPAC-Name

3,7-dichloroimidazo[1,2-b]pyridazine

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-6-9-3-5(8)11(6)10-2-4/h1-3H

InChI-Schlüssel

XADFPMCROJOZQZ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NN2C1=NC=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.